molecular formula C9H9Cl2N B8563765 2-(3,4-Dichlorophenyl)azetidine

2-(3,4-Dichlorophenyl)azetidine

Cat. No.: B8563765
M. Wt: 202.08 g/mol
InChI Key: WXQSHVBJFOMUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)azetidine is a chemical compound of significant interest in pharmaceutical and agrochemical research, serving as a versatile synthetic intermediate and building block. Its structure, which features an azetidine ring linked to a dichlorinated phenyl group, is a key pharmacophore in the development of novel bioactive molecules. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that is increasingly valued in medicinal chemistry for its ability to improve the physicochemical and metabolic properties of lead compounds. This compound is exclusively for research applications, particularly in the synthesis of more complex molecules for biological testing. Recent studies have demonstrated that synthetic derivatives incorporating azetidin-2-one cores exhibit a broad spectrum of promising pharmacological activities. These include notable anticancer potential , with certain analogues showing high efficacy against MCF-7 breast cancer cell lines, as well as significant antimicrobial and antioxidant properties . The presence of the 3,4-dichlorophenyl moiety is a common structural feature that can enhance binding affinity and potency by interacting with specific hydrophobic regions in biological targets. Researchers utilize this scaffold in drug discovery programs aimed at developing new therapeutic agents for treating infections and cancers. Its role is foundational, providing a core structure that can be further functionalized to explore structure-activity relationships (SAR) and optimize drug-like properties. Please Note: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)azetidine

InChI

InChI=1S/C9H9Cl2N/c10-7-2-1-6(5-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2

InChI Key

WXQSHVBJFOMUDS-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Dichlorophenyl Azetidine and Substituted Azetidine Derivatives

Foundational Synthetic Approaches to Azetidine (B1206935) Ring Formation

Traditional methods for constructing the azetidine core remain fundamental in organic synthesis. These approaches primarily involve the formation of the heterocyclic ring from acyclic precursors through intramolecular cyclization or the concerted formation of two bonds in a cycloaddition reaction.

Cyclization Reactions of Appropriate Substrates

Intramolecular cyclization is a cornerstone of heterocycle synthesis. This strategy typically involves a nucleophilic substitution reaction where a nitrogen atom attacks an electrophilic carbon center to form the four-membered ring. A common precursor for this approach is a γ-amino alcohol or a related derivative with a leaving group at the γ-position.

A general and efficient two-step method for the synthesis of 2-arylazetidines involves the reaction of N-substituted benzylamines with epichlorohydrin (B41342) to form an amino alcohol intermediate. researchgate.net This intermediate, upon treatment with a strong base, undergoes intramolecular cyclization to yield the desired 2-arylazetidine. researchgate.netacs.org The key to this synthesis is the regioselective ring-opening of the epoxide, followed by the intramolecular nucleophilic substitution to form the strained azetidine ring. acs.org Another approach involves a three-step sequence starting from β-amino alcohols, which are converted to N-aryl-2-cyanoazetidines through copper-catalyzed N-arylation, N-cyanomethylation, and subsequent base-induced ring closure. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for Azetidine Synthesis

Starting MaterialReagents and ConditionsProductYieldReference
N-substituted benzylamines and epichlorohydrin1. Initial reaction to form amino alcohol. 2. LiDA-KOR superbase, THF, -78 °C for cyclization.trans-3-(hydroxymethyl)-2-arylazetidinesExcellent researchgate.netacs.org
β-Amino alcohols1. Cu-catalyzed N-arylation. 2. N-cyanomethylation. 3. Mesylation and base-induced ring closure.N-aryl-2-cyanoazetidinesHigh organic-chemistry.org

Cycloaddition Reactions, Including [2+2] Pathways

Cycloaddition reactions, particularly [2+2] cycloadditions, provide a powerful and convergent route to four-membered rings. The most prominent of these is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). nih.gov These β-lactams are stable intermediates that can be subsequently reduced to the corresponding azetidines. For the synthesis of a precursor to 2-(3,4-Dichlorophenyl)azetidine, one could envision the reaction of an imine derived from 3,4-dichlorobenzaldehyde (B146584) with a suitable ketene. For instance, various 3-[2′-(3″-chloro-2″-oxo-4″-substitutedphenylazetidin-1″-yl)phenyl]-2-methyl-6-substitutedquinazolin-4-ones have been synthesized via the cycloaddition of chloroacetylchloride (which forms a ketene in situ) with appropriate Schiff bases. nih.gov

Photochemical [2+2] cycloadditions, often referred to as aza Paternò-Büchi reactions, represent another viable pathway. nih.govlibretexts.org These reactions involve the photochemical excitation of an imine or an alkene, followed by a cycloaddition to form the azetidine ring directly. nih.gov This method can provide access to highly functionalized azetidines that may be difficult to obtain through other routes.

Modern Strategies for Diversely Functionalized Azetidines

While foundational methods are robust, modern synthetic chemistry has introduced more sophisticated strategies for the synthesis of azetidines. These include the modification of pre-existing rings and the use of powerful catalytic systems to achieve high efficiency and selectivity.

Functional Group Transformations on Pre-Formed Azetidine Ring Systems (e.g., Reduction of Azetidin-2-ones)

One of the most common and practical methods for preparing azetidines is the reduction of the corresponding azetidin-2-ones (β-lactams). rsc.org The β-lactam precursors are readily accessible through methods like the Staudinger [2+2] cycloaddition. The carbonyl group of the β-lactam can be effectively reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, to afford the saturated azetidine ring. nih.govrsc.org

Specifically for the target compound, the readily available precursor, 4-(3,4-Dichlorophenyl)-2-azetidinone, can be reduced to yield this compound. nih.gov This two-step sequence, involving a [2+2] cycloaddition to form the β-lactam followed by reduction, represents a highly feasible route to the desired product.

Table 2: Reduction of Azetidin-2-ones to Azetidines

Azetidin-2-one PrecursorReducing AgentProductReference
Substituted Azetidin-2-onesLiAlH₄, DiboraneCorresponding Azetidines nih.govrsc.org
4-(3,4-Dichlorophenyl)-2-azetidinonee.g., LiAlH₄This compound nih.gov (precursor)
C-3 functionalized azetidin-2-onesNaBH₄trans-azetidines rsc.org

Ring Contraction and Ring-Expansion Rearrangements for Azetidine Synthesis

Ring contraction and expansion reactions offer elegant, albeit less common, pathways to the azetidine core. Ring contraction of five-membered heterocycles, such as N-sulfonylpyrrolidinones, can yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org These reactions often proceed through rearrangement mechanisms initiated by the formation of a reactive intermediate. wikipedia.orgchemistrysteps.comntu.ac.ukyoutube.com

Conversely, ring expansion of three-membered rings, like aziridines, can provide a route to azetidines. nih.gov This transformation can be achieved through various methods, including the reaction with carbenoids or other one-carbon sources that insert into the aziridine (B145994) ring. northumbria.ac.ukresearchgate.netnih.govnih.govresearchgate.net These methods can offer stereospecific pathways to substituted azetidines.

C-H Activation and Transition Metal-Catalyzed Coupling Reactions in Azetidine Construction

Modern synthetic methods increasingly rely on transition metal catalysis to achieve highly selective and efficient bond formations. The direct functionalization of the azetidine skeleton through C-H activation is a powerful strategy for creating substituted derivatives. nih.govmdpi.com

A notable example is the palladium-catalyzed cross-coupling reaction of 3-iodoazetidines with aryl boronic acids, which surprisingly yields 2-arylazetidines through a migration/coupling process. acs.org This reaction, enabled by specific phosphine (B1218219) ligands, provides a novel entry to 2-aryl substituted azetidines from readily available starting materials. acs.org Such methods represent the cutting edge of azetidine synthesis, allowing for the construction of complex molecules with high precision. Other transition metal-catalyzed reactions, such as those involving intramolecular amination of C-H bonds, have also been developed for the synthesis of the azetidine ring. nih.gov

Table 3: Modern Catalytic Methods for Azetidine Synthesis

Reaction TypeSubstratesCatalyst/LigandProductReference
Migration/Coupling3-Iodoazetidines, Aryl Boronic AcidsPd₂(dba)₃, [1,1′-biphenyl]-2-yldicyclohexylphosphane2-Arylazetidines acs.org
C-H Activation/Aryl-Aryl CouplingBenzoic Acids, AryltrifluoroboratesPd(OAc)₂ortho-Arylated Benzoic Acids nih.gov
Intramolecular Cyclization2-Bromostyrene, 2-ChloroanilinePd₂(dba)₃, DavePhos/TrixiePhosDibenzazepines/Vinylcarbazoles nih.gov

Strain-Release Homologation Approaches to Azetidines

The synthesis of azetidines can be efficiently achieved through strain-release-driven homologation, a powerful strategy that leverages the high ring strain of bicyclic precursors. A prominent example involves the use of azabicyclo[1.1.0]butane, a highly strained species that serves as a versatile building block. nih.govthieme-connect.com

The general methodology begins with the generation of azabicyclo[1.1.0]butyl lithium. This is typically achieved by deprotonation of an azabicyclo[1.1.0]butane precursor, such as an ammonium (B1175870) salt or a sulfoxide (B87167) derivative. acs.org The resulting lithiated species is a potent nucleophile that can react with a wide array of electrophiles. bris.ac.uk In a key application of this method, the azabicyclo[1.1.0]butyl lithium is trapped with a boronic ester, forming an intermediate boronate complex. nih.govacs.org Upon N-protonation with a mild acid like acetic acid, this complex undergoes a 1,2-migration. This rearrangement is driven by the release of ring strain through the cleavage of the central C-N bond, yielding a functionalized N-H azetidinyl boronic ester. nih.gov

This approach is notable for its modularity and broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters. nih.gov The reaction proceeds with complete stereospecificity, preserving the stereochemistry of the boronic ester in the final product. The resulting azetidinyl boronic esters are valuable intermediates that can be further diversified by transforming the boronic ester or by functionalizing the azetidine nitrogen. nih.govacs.org This modularity was showcased in a concise, stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.gov

Table 1: Substrate Scope in Strain-Release Homologation of Boronic Esters
Boronic Ester TypeCoupling PartnerKey FeatureReference
Aryl Boronic EstersAzabicyclo[1.1.0]butyl lithiumAllows for the introduction of various substituted phenyl groups. thieme-connect.com
Alkenyl Boronic EstersAzabicyclo[1.1.0]butyl lithiumProvides access to azetidines with vinyl substituents. nih.gov
Alkyl Boronic Esters (Primary, Secondary, Tertiary)Azabicyclo[1.1.0]butyl lithiumDemonstrates broad applicability to various alkyl groups. nih.gov

A multicomponent extension of this strategy involves a the-innovation.orgnih.gov-Brook rearrangement coupled with the strain-release-driven anion relay. bris.ac.uknih.gov This allows for the sequential introduction of three different electrophilic partners, enabling the rapid and modular synthesis of a diverse library of substituted azetidines from a single starting point. bris.ac.uk

Photochemical Methodologies (e.g., Aza-Paterno-Büchi Reaction)

Photochemical reactions offer a direct and atom-economical pathway to construct the azetidine ring. The most prominent of these is the aza-Paternò-Büchi reaction, which is the nitrogen analog of the Paternò-Büchi reaction. rsc.orgnih.gov It involves a [2+2] photocycloaddition between an imine and an alkene to directly form a functionalized azetidine. rsc.orgrsc.org

Historically, the application of this reaction has been hampered by several challenges. A primary issue is the efficient E/Z isomerization of acyclic imines upon photoexcitation, which competes with the desired cycloaddition pathway and lowers reaction efficiency. rsc.org Consequently, many successful early examples utilized cyclic imines to prevent this undesired relaxation pathway. rsc.orgnih.gov

Recent advancements have significantly broadened the scope of the aza-Paternò-Büchi reaction. A major breakthrough has been the use of visible light in conjunction with triplet energy transfer catalysis. mit.edu This approach allows the reaction to proceed under milder conditions and has enabled the use of previously unreactive acyclic imine equivalents, such as oximes. mit.educhemrxiv.org The success of this method relies on matching the frontier molecular orbital energies of the alkene and the oxime to promote the desired [2+2] cycloaddition over competing alkene dimerization. mit.edu

Furthermore, enantioselective versions of the aza-Paternò-Büchi reaction have been developed. These methods often employ chiral sensitizers that form a hydrogen-bonded complex with the imine substrate. nih.gov Upon irradiation, the chiral environment of the catalyst directs the cycloaddition, leading to the formation of enantioenriched azetidines with high enantiomeric excess (ee). nih.gov

Table 2: Examples of Reactants in Aza-Paternò-Büchi Reactions
Imine ComponentAlkene ComponentReaction TypeKey FeatureReference
Quinoxalinones1-ArylethenesEnantioselective, Visible LightUses a chiral sensitizer (B1316253) to achieve high ee (up to 98%). nih.gov
Acyclic OximesStyrenesVisible Light-MediatedOvercomes challenges of acyclic imine photoreactivity. mit.edu
N-Sulfonylated IminesStyrenesPhotochemicalProceeds possibly via a singlet exciplex. nih.gov
Cyclic IminesVarious AlkenesUV Light-MediatedPrevents competing E/Z isomerization. rsc.org

Photo-Induced Copper Catalysis for Radical Annulation and Azetidine Formation

A powerful and modern approach to azetidine synthesis involves photo-induced copper catalysis, which facilitates radical annulation reactions. the-innovation.orgresearchgate.netnih.gov This method provides an efficient and concise route to construct the four-membered ring, often with the ability to create sterically congested vicinal stereocenters. nih.gov

One prominent strategy is a [3+1] radical cascade cyclization. the-innovation.orgresearchgate.net In this process, a photogenerated α-aminoalkyl radical, formed from an aliphatic amine via copper catalysis, is trapped by an alkyne. nih.gov This addition generates a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov This atom-economic synthesis is characterized by a double C-H activation and can be performed in a two- or three-component manner, offering operational simplicity and a broad substrate scope with a cheap and abundant catalyst. researchgate.net

Another innovative method is the anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov Under visible light irradiation, a heteroleptic copper complex catalyzes the cyclization of a range of ynamides to provide the corresponding azetidines. This reaction proceeds with complete control over the regioselectivity, favoring the kinetically disfavored 4-exo-dig pathway to form the four-membered ring. nih.gov

Table 3: Photo-Induced Copper-Catalyzed Azetidine Syntheses
Reaction TypeKey SubstratesCatalyst SystemKey Mechanism StepReference
[3+1] Radical Cascade CyclizationAliphatic Amines, AlkynesPhoto-induced CopperTandem 1,5-HAT and 4-exo-trig cyclization. the-innovation.orgnih.gov
Anti-Baldwin Radical CyclizationYnamidesHeteroleptic Copper Complex, Visible LightRegioselective 4-exo-dig cyclization. nih.gov

Aza-Michael Addition Methodologies for Azetidine Ring Construction

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a fundamental and versatile method for forming C–N bonds. mdpi.comnih.gov This reaction has been effectively applied to the construction of the azetidine ring system, often as part of a cascade or intramolecular cyclization sequence. mdpi.combohrium.com

A general approach involves the reaction of a Michael donor, such as an aliphatic or aromatic amine, with a suitable Michael acceptor that contains a latent leaving group. mdpi.com For instance, a common strategy for synthesizing 3-substituted azetidines begins with an aza-Michael addition to an α,β-unsaturated ester, such as methyl 2-(azetidin-3-ylidene)acetate. mdpi.combohrium.com The initial adduct can then undergo further transformations.

In a more direct cyclization approach, the aza-Michael addition can be intramolecular. For example, cascade reactions where a primary amine adds to a substrate like itaconic acid can lead to an initial aza-Michael adduct that subsequently undergoes intramolecular cyclization to form a pyrrolidone ring. nih.gov While this specific example leads to a five-membered ring, the principle can be adapted to four-membered ring synthesis by selecting appropriate precursors where an intramolecular cyclization is geometrically favored to form an azetidine. For example, a molecule containing both an amine nucleophile and an activated alkene separated by a two-carbon tether can cyclize to form the azetidine ring.

Table 4: Aza-Michael Addition for Heterocycle Synthesis
Michael Donor (Amine)Michael AcceptorResulting HeterocycleKey FeatureReference
Heterocyclic Aliphatic AminesMethyl 2-(azetidin-3-ylidene)acetate3-Substituted AzetidineDirect functionalization of a pre-existing azetidine ring. mdpi.com
Aromatic Heterocycles (e.g., Pyrazole, Indole)Methyl 2-(azetidin-3-ylidene)acetate3-Substituted AzetidineDemonstrates applicability to less nucleophilic aromatic amines. mdpi.com
Primary AminesItaconic Acid / EstersN-Substituted PyrrolidoneCascade aza-Michael addition followed by intramolecular cyclization. nih.gov

Synthetic Routes Towards Azetidines Bearing Dichlorophenyl Moieties

The introduction of a dichlorophenyl group onto an azetidine scaffold, to form compounds such as this compound, requires specific strategies that can either build the ring around the phenyl group or attach the phenyl group to a pre-formed heterocycle.

Strategies for Incorporating Halogenated Phenyl Groups onto Azetidine Scaffolds

Several viable methods exist for synthesizing azetidines bearing halogenated aryl substituents. The choice of strategy often depends on the desired position of the substituent and the availability of starting materials.

One of the most direct approaches involves the cyclization of a precursor that already contains the desired dichlorophenyl moiety. For example, a (3,4-dichlorophenyl)glycine derivative can be used as a starting material. organic-chemistry.org In a method reported by Aggarwal and co-workers, various N-protected arylglycine esters were cyclized to form 2-aryl-azetidines using (2-bromoethyl)sulfonium triflate. bristol.ac.uk Applying this methodology to an N-protected ethyl (3,4-dichlorophenyl)glycinate would be a direct route to the corresponding this compound derivative.

Another powerful strategy involves transition-metal-catalyzed cross-coupling reactions to attach the aryl group to a pre-functionalized azetidine ring. For instance, a 3-iodoazetidine (B8093280) derivative can undergo Hiyama cross-coupling with an appropriate arylsilane to furnish 3-arylazetidines. organic-chemistry.org Similarly, Suzuki-Miyaura cross-coupling reactions can be employed. The synthesis of azetidine scaffolds containing a para-bromo-phenyl group has been reported, which serves as a handle for further diversification via such coupling reactions. nih.gov A protected 2-halo-azetidine could, in principle, be coupled with a (3,4-dichlorophenyl)boronic acid or a related organometallic reagent to install the desired substituent at the C-2 position.

Asymmetric Synthesis Considerations for Chiral Azetidine Derivatives

The synthesis of a single enantiomer of a chiral azetidine like this compound requires stereocontrolled methods. Several asymmetric strategies are applicable to the synthesis of chiral azetidines. nih.govresearchgate.netbham.ac.uk

Catalytic asymmetric synthesis is a highly efficient approach. This can involve the use of a chiral catalyst to guide a key bond-forming reaction. For example, Doyle and co-workers reported a highly enantioselective synthesis of 2-azetine-carboxylates using a copper(I) catalyst with a chiral sabox ligand. nih.gov The resulting chiral azetines are valuable intermediates that can be stereoselectively hydrogenated to form the corresponding chiral azetidines. nih.govnih.gov This two-step sequence could be a viable pathway to chiral 2-aryl azetidines.

The use of chiral auxiliaries is another established method. A chiral group, such as a tert-butanesulfinamide, can be temporarily attached to the nitrogen of an imine precursor. rsc.org This auxiliary directs the stereochemical outcome of a subsequent ring-forming reaction, after which it can be cleaved to yield the enantioenriched azetidine.

Finally, enantiopure azetidines can be synthesized from the chiral pool, starting from readily available enantiopure materials like amino acids. For instance, the synthesis of chiral azetidines has been achieved starting from L-2-amino-4-bromobutanoic acid. researchgate.net An analogous approach starting from a chiral (3,4-dichlorophenyl)glycine derivative could provide an enantioselective route to the target compound.

Chemical Reactivity and Transformation Mechanisms of Azetidine Systems

Fundamental Reactivity Patterns Influenced by Azetidine (B1206935) Ring Strain

The reactivity of azetidines is largely governed by the inherent strain within the four-membered ring, estimated to be around 25.4 kcal/mol. rsc.org This strain energy is intermediate between that of the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. rsc.org This balance results in a system that is stable enough for isolation and handling but can be readily activated for synthetic transformations. rsc.orgrsc.orgresearchwithrutgers.com

The presence of the nitrogen atom and the strain of the ring makes azetidines susceptible to reactions that lead to the cleavage of the C-N bond. magtech.com.cn The reactivity is often triggered by the protonation or acylation of the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. magtech.com.cnacs.org In the case of 2-(3,4-Dichlorophenyl)azetidine, the electron-withdrawing nature of the dichlorophenyl group is expected to influence the electron density of the ring and its reactivity.

The lone pair of electrons on the nitrogen atom can participate in conjugation, and its basicity is a key factor in its reactivity. nih.gov The pKa of the azetidine nitrogen determines its propensity for protonation, which is often a prerequisite for ring-opening reactions. nih.gov

Ring-Opening Reactions for Derivatization and Scaffold Transformation

Ring-opening reactions are a cornerstone of azetidine chemistry, providing a versatile route to a wide array of functionalized linear amines. nih.govnih.gov These reactions typically proceed via nucleophilic attack on one of the ring carbons, leading to the cleavage of a C-N bond. magtech.com.cn The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn

For 2-aryl-substituted azetidines like this compound, the aryl group can stabilize a developing positive charge on the adjacent carbon atom, making the C2-N bond more susceptible to cleavage. magtech.com.cn Nucleophiles, therefore, tend to attack the benzylic C2 position. magtech.com.cn This is in contrast to 2-alkylazetidines, where sterically demanding nucleophiles may preferentially attack the less substituted C4 position. magtech.com.cn

The activation of the azetidine ring is often necessary for ring-opening to occur. This can be achieved by:

Protonation: In acidic conditions, the azetidine nitrogen is protonated, forming a more reactive azetidinium ion. acs.orgnih.gov

Quaternization: Alkylation or acylation of the nitrogen atom also activates the ring towards nucleophilic attack. magtech.com.cn

A variety of nucleophiles can be employed in these reactions, including halides, thiols, and carbon nucleophiles, leading to a diverse range of derivatized products. nih.govbeilstein-journals.org Intramolecular ring-opening reactions are also possible, where a pendant nucleophilic group on a substituent attacks the azetidine ring. magtech.com.cnnih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives
Azetidine DerivativeNucleophileConditionsProduct TypeRef.
N-Substituted aryl azetidinesPendant amideAcidic pHRearranged lactam nih.gov
2-Arylazetidinium saltsHalides (e.g., from Bu4NX)-Tertiary alkyl halides researchgate.net
3-PhenylazetidinolsElectron-deficient ketones-Dioxolanes beilstein-journals.org

Ring-Expansion Reactions for the Synthesis of Other Heterocyclic Systems

The inherent strain in the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger and often more thermodynamically stable heterocyclic systems like pyrrolidines and 1,3-oxazinan-2-ones. acs.orgnih.govtherippedbodice.com These transformations are synthetically valuable for building molecular complexity from readily available four-membered ring precursors.

One notable example is the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds rapidly at room temperature and is proposed to involve the protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate. acs.org This intermediate is then trapped by the oxygen of the carbamate (B1207046) group. acs.org The presence of an aryl group, such as the 3,4-dichlorophenyl group, at the 2-position is expected to stabilize this carbocation, facilitating the reaction. acs.org

Another strategy involves the photochemical rearrangement of azetidine ketones, which can lead to the formation of pyrroles. bhu.ac.in Furthermore, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has been shown to produce highly substituted methylene azetidines, demonstrating the versatility of ring expansion strategies in synthesizing functionalized four-membered rings. nih.gov

Table 2: Ring-Expansion Reactions of Azetidine Derivatives
Starting Azetidine DerivativeReagents/ConditionsProduct HeterocycleKey Mechanistic StepRef.
2-Ester-2-arylazetidine carbamatesBrønsted acids6,6-Disubstituted 1,3-oxazinan-2-onesCarbocation formation and intramolecular trapping acs.org
Azetidine ketonesPhotochemical rearrangementPyrroles1,3-biradical intermediate formation bhu.ac.in
Methylene aziridinesRhodium-bound carbenesMethylene azetidines[3+1] ring expansion nih.gov

Functionalization of Azetidine Nitrogen and Carbon Atoms

The azetidine scaffold allows for functionalization at both the nitrogen and carbon atoms, providing opportunities for structural diversification.

N-Functionalization: The nitrogen atom of the azetidine ring is a nucleophilic center and can be readily functionalized through reactions such as alkylation, acylation, and sulfonylation. nih.govnih.gov The choice of the N-substituent can significantly impact the chemical and physical properties of the molecule, including its reactivity and biological activity. For instance, N-Boc protected azetidines are commonly used intermediates in synthesis due to the ease of introduction and removal of the Boc group. nih.gov

C-Functionalization: Functionalization of the carbon atoms of the azetidine ring can be more challenging but offers access to a wider range of derivatives. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of the aromatic ring in 2-arylazetidines. nih.govlookchem.com The azetidine ring itself can act as a directing group, facilitating lithiation at the ortho position of the phenyl ring. nih.govlookchem.com This allows for the introduction of various electrophiles at a specific position. For this compound, this strategy could potentially be used to introduce substituents at the 2- or 5-position of the phenyl ring.

Furthermore, α-lithiation of N-protected azetidines at the C2 position, followed by trapping with electrophiles, is a valid approach for synthesizing C2-functionalized azetidines. nih.gov The stereoselectivity of this process can be influenced by the nature of the N-protecting group and the reaction conditions. nih.gov

Table 3: Methods for Functionalization of Azetidine Systems
Functionalization SiteMethodReagents/ConditionsResulting StructureRef.
Nitrogen AtomN-Alkylation/AcylationAlkyl halides/Acid chloridesN-Substituted azetidines nih.gov
Aromatic Ring (in 2-arylazetidines)Directed ortho-metalation (DoM)Organolithium reagents (e.g., n-hexyllithium) followed by an electrophileortho-Functionalized 2-arylazetidines nih.govlookchem.com
C2-Positionα-Lithiations-BuLi followed by an electrophileC2-Substituted azetidines nih.gov
C3-PositionPalladium-catalyzed cross-coupling3-Iodoazetidines and aryl boronic acids2-Aryl azetidines (via migration) acs.org

Application of Azetidines as Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have gained recognition as effective ligands and organocatalysts in asymmetric synthesis. researchgate.netbham.ac.ukresearchgate.net Their rigid, four-membered ring structure can create a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of enantioselectivity. researchgate.netljmu.ac.uk

Azetidine-based ligands have been successfully employed in a variety of asymmetric reactions, including:

Henry (nitroaldol) reactions: Copper-azetidine complexes have been shown to catalyze the asymmetric Henry reaction with high enantiomeric excess. bham.ac.ukljmu.ac.uk

Friedel-Crafts alkylations and Michael-type additions: Chiral azetidine-derived organocatalysts have been utilized to control stereochemistry in these carbon-carbon bond-forming reactions. researchgate.net

Addition of diethylzinc (B1219324) to aldehydes: Chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been used as ligands in this reaction. researchgate.net

The synthesis of enantiopure this compound would open the door to its evaluation as a chiral ligand in various asymmetric transformations. The electronic properties of the dichlorophenyl group could potentially modulate the catalytic activity and selectivity of the resulting metal complexes or organocatalysts.

Investigation of Azetidine Scaffold Chemical Transformations in the Context of Biotransformation Studies

The azetidine ring, while offering desirable properties in medicinal chemistry, can be susceptible to metabolic transformations. nih.govnih.gov Understanding these biotransformation pathways is crucial for the development of safe and effective drugs containing this scaffold.

A significant metabolic pathway for azetidines is ring-opening via nucleophilic attack by endogenous nucleophiles such as glutathione (B108866) (GSH). nih.govnih.govresearchgate.net This process can be catalyzed by glutathione S-transferases (GSTs) and may not require prior activation by cytochrome P450 enzymes. nih.govresearchgate.net The proposed mechanism involves the protonation of the azetidine nitrogen, followed by nucleophilic attack of the glutathione thiolate anion on a ring carbon. nih.gov For a compound like this compound, this could lead to the formation of a glutathione conjugate.

The discovery of azetidine-containing natural products, such as azetidomonamides from Pseudomonas aeruginosa, highlights that enzymatic machinery exists in nature for both the synthesis and potential degradation of the azetidine ring. rsc.orgresearchgate.netnih.gov Studies on the biosynthesis of these natural products have identified enzymes capable of forming the strained four-membered ring. rsc.orgnih.gov

Table 4: Biotransformation of Azetidine-Containing Compounds
Compound TypeKey Metabolic TransformationEnzyme SystemResulting MetaboliteRef.
Spiro-azetidine derivative (AZD1979)Ring-opening by glutathioneGlutathione S-transferases (GSTs)Glutathione conjugate nih.govresearchgate.net
General N-substituted azetidinesPotential for metabolic ring-openingGlutathione S-transferases (GSTs)Glutathione conjugate nih.gov

Advanced Applications and Future Research Perspectives for Azetidine Architectures

Azetidine (B1206935) Ring Systems as Versatile Building Blocks in Organic Synthesis

Azetidine and its derivatives are increasingly recognized as valuable building blocks in organic synthesis due to their unique structural and chemical properties. researchgate.netenamine.net The inherent ring strain of the four-membered ring makes azetidines more reactive than their five- or six-membered counterparts under certain conditions, yet they possess greater stability and are easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org This balanced reactivity allows for controlled ring-opening reactions and functionalizations, making them ideal precursors for a variety of more complex nitrogen-containing molecules. researchgate.netresearchgate.net

The utility of azetidines as synthetic intermediates is broad. magtech.com.cn They can serve as bioisosteric replacements for more common saturated heterocycles like pyrrolidines or piperidines, often leading to improved physicochemical properties in drug candidates. chemrxiv.org Furthermore, the puckered, three-dimensional nature of the azetidine ring can be exploited to introduce conformational rigidity into molecules, which is advantageous in drug design for optimizing binding affinity to biological targets. enamine.netresearchgate.net The 2-substituted azetidine framework, particularly with an aryl group as in 2-(3,4-Dichlorophenyl)azetidine, provides a key structural motif found in a range of biologically active compounds. The dichlorophenyl group itself is a common feature in medicinal chemistry, and its attachment to the versatile azetidine ring creates a building block with significant potential for constructing novel chemical entities. researchgate.net

Design of Diverse Azetidine-Based Scaffolds for Chemical Library Development

The development of chemical libraries for drug discovery and chemical biology relies on the synthesis of structurally diverse molecular scaffolds. Azetidine cores, including functionalized variants like this compound, are excellent starting points for diversity-oriented synthesis (DOS). nih.gov Researchers have successfully used densely functionalized azetidine ring systems to generate a wide array of more complex architectures, including fused, bridged, and spirocyclic compounds. nih.govacs.orgbroadinstitute.orgnih.gov

The primary goal of these efforts is to produce collections of lead-like molecules that explore new chemical space, often with physicochemical properties pre-optimized for specific applications, such as targeting the central nervous system (CNS). nih.govbroadinstitute.org A modular approach, where different substituents can be introduced at various positions on the azetidine ring, allows for the systematic generation of a large number of distinct compounds. chemrxiv.orgacs.orgnih.gov For instance, a library can be built from a core like this compound by varying substituents on the azetidine nitrogen and at other positions on the ring. This strategy enables the exploration of structure-activity relationships (SAR) in a comprehensive manner. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, demonstrating the high-throughput potential of these scaffolds. nih.govacs.orgbroadinstitute.org

Scaffold TypeDescriptionSynthetic ApproachReference
Fused The azetidine ring shares a bond with another ring, forming systems like diazabicyclo[3.1.1]heptanes.Intramolecular cyclization from a suitably functionalized azetidine precursor. researchgate.net
Bridged The azetidine ring is part of a larger bridged bicyclic system.Ring-closing metathesis from an azetidine bearing two alkenyl chains. nih.gov
Spirocyclic The azetidine ring is connected to another ring through a single shared carbon atom.Intramolecular cyclization where the azetidine nitrogen attacks an electrophilic center to form the spiro-junction. nih.govresearchgate.net

Integration of Azetidine Units in Hybrid Molecular Architectures

The incorporation of azetidine units into larger and more complex molecular frameworks is a powerful strategy for creating novel hybrid molecules with tailored properties. researchgate.net The unique conformational constraints and chemical reactivity of the azetidine ring can impart desirable characteristics to the parent molecule.

A prominent example of this approach is the integration of azetidine derivatives into peptides. The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element to facilitate the efficient synthesis of small macrocyclic peptides. nih.govresearchgate.net Incorporating the strained four-membered ring can improve cyclization efficiency and enhance the metabolic stability of the resulting peptidomimetic compared to its natural counterpart. nih.gov

Beyond peptides, azetidines have been combined with other heterocyclic systems to create novel materials. For instance, researchers have designed new polycyclic energetic materials by combining azetidine structures with bi-1,2,4-triazole or azobis-1,2,4-triazole. bohrium.com This strategy aims to balance energetic output with stability, demonstrating the utility of the azetidine scaffold in materials science. bohrium.com The integration of a this compound unit into such hybrid architectures could be used to modulate properties like lipophilicity, solubility, or binding interactions, leveraging the well-established role of the dichlorophenyl motif in bioactive molecules.

Strategic Development of Novel Azetidine Synthetic Pathways for Enhanced Accessibility

The growing interest in azetidine-containing molecules has spurred the development of new and more efficient synthetic methods to access this four-membered ring system. nih.gov While classical methods like the intramolecular cyclization of 3-amino-1-propanol derivatives or the reduction of β-lactams remain useful, a number of innovative strategies have recently emerged to improve accessibility, functional group tolerance, and stereocontrol. acs.orgmagtech.com.cn

Modern synthetic approaches offer powerful tools for constructing highly substituted azetidines that were previously difficult to access. rsc.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct and atom-economical route to the azetidine core. acs.orgresearchgate.net Another powerful method involves the strain-release functionalization of highly strained 1-azabicyclobutanes, which can be opened by a wide range of nucleophiles to generate diverse, stereodefined azetidines. chemrxiv.orgacs.orgnih.gov Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular C(sp³)–H amination, have provided new avenues for azetidine synthesis with high levels of control. rsc.org The development of continuous flow methods further enhances the safety and scalability of these synthetic processes. uniba.it These advanced methods could be readily adapted for the efficient and stereocontrolled synthesis of this compound and its derivatives.

Synthetic StrategyDescriptionKey FeaturesReference
Aza Paternò–Büchi Reaction A [2+2] photocycloaddition between an imine and an alkene, often mediated by visible light.Atom-economical; provides direct access to the azetidine ring. acs.orgresearchgate.netresearchgate.net
Strain-Release Functionalization Nucleophilic ring-opening of highly strained 1-azabicyclobutane precursors.Modular and programmable; enables parallel synthesis of stereodefined azetidines. chemrxiv.orgacs.orgnih.gov
C–H Amination Intramolecular cyclization via transition metal-catalyzed amination of a C(sp³)–H bond.Accesses functionalized azetidines from linear precursors with high selectivity. rsc.org
Titanacyclobutane-Mediated Synthesis Use of titanacyclobutanes generated from ketones or alkenes, followed by halogenation and capture by amines.Modular assembly of 3-azetidines and related spirocyclic systems. researchgate.net
Flow Synthesis Lithiation and functionalization of azetidine precursors under continuous flow conditions.Enhanced safety, scalability, and control over reactive intermediates. uniba.it

Emerging Trends and Unexplored Research Directions in this compound Chemistry

The field of azetidine chemistry is continually evolving, with several emerging trends pointing toward new applications. The use of azetidines as scaffolds for chemical probes in activity-based protein profiling is a growing area, allowing for the identification of novel protein-ligand interactions in complex biological systems. chemrxiv.orgacs.org Another trend is the application of azetidines in materials science, where their unique structural and energetic properties are being harnessed to create novel polymers and energetic materials. bohrium.comacs.orgrsc.org

For the specific compound this compound, several research directions remain largely unexplored.

Stereoselective Synthesis and Functionalization: While numerous methods for azetidine synthesis exist, the development of a highly efficient, scalable, and stereoselective synthesis specifically for this compound presents a key opportunity. Further exploration of late-stage functionalization at the C3 and C4 positions would provide access to a library of novel analogues.

Polymerization: The polymerization of aziridine (B145994) and azetidine monomers is an established field. rsc.orgutwente.nl However, the synthesis and characterization of polymers derived from this compound are unexplored. Such polymers could possess unique thermal, mechanical, or optical properties conferred by the dichlorophenyl substituent.

Application in Photopharmacology: The development of photoswitchable ligands is a burgeoning area of research. Azetine intermediates, which can be derived from azetidines, have been used to prepare functionalized azobenzenes for applications in photopharmacology. researchgate.net Exploring this avenue with this compound could lead to novel photo-responsive tools or therapeutics.

Fragment-Based Drug Discovery (FBDD): The this compound core represents an attractive, three-dimensional fragment. Its use in FBDD campaigns against a wide range of biological targets could identify novel starting points for drug discovery programs.

Organocatalysis: Chiral azetidines can serve as effective ligands for metal catalysts or as organocatalysts themselves. The potential of enantiomerically pure this compound in asymmetric catalysis is an open and intriguing field of study.

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)azetidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step protocols:

  • Nucleophilic substitution : Reacting azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) with 3,4-dichlorophenyl electrophiles under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between halogenated azetidines and 3,4-dichlorophenylboronic acids .
  • Reductive amination : Condensation of azetidine with 3,4-dichlorobenzaldehyde followed by hydrogenation .

Q. Key factors :

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalyst choice : Pd(PPh₃)₄ enhances coupling efficiency in cross-coupling reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the azetidine ring and dichlorophenyl substitution (e.g., δ 3.8–4.2 ppm for azetidine protons; δ 120–140 ppm for aromatic carbons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 230.02 for C₉H₈Cl₂N) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. Common impurities :

  • Unreacted 3,4-dichlorophenyl precursors.
  • Dehalogenated byproducts (e.g., 3-chlorophenyl derivatives) due to harsh reaction conditions .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or neurotransmitter transporters) to assess affinity (Kᵢ values) .
  • Cytotoxicity profiling : MTT assays in cell lines (e.g., HEK293, HepG2) to rule out nonspecific toxicity .

Q. How does the 3,4-dichlorophenyl substituent influence structure-activity relationships (SAR) in azetidine derivatives?

The 3,4-dichlorophenyl group contributes to SAR through:

  • Electron-withdrawing effects : Enhances binding to electron-rich enzyme active sites (e.g., via halogen bonding) .
  • Steric bulk : Modulates selectivity by preventing off-target interactions.
  • Lipophilicity : Increases logP (~2.6 predicted), improving membrane permeability but potentially reducing aqueous solubility .

Q. Experimental validation :

  • Synthesize analogs with substituent variations (e.g., 3,4-difluorophenyl, methyl groups) and compare bioactivity .
  • Perform molecular docking (e.g., AutoDock Vina) to map interactions with target proteins .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines, incubation times, or endpoint measurements.
  • Compound stability : Degradation under assay conditions (e.g., light exposure, pH changes).

Q. Strategies :

  • Reproducibility checks : Replicate studies in independent labs using standardized protocols.
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites .
  • Dose-response refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to capture full efficacy curves .

Q. What computational approaches are optimal for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction :
    • SwissADME : Estimate logP, solubility, and blood-brain barrier penetration.
    • pkCSM : Predict clearance rates and CYP450 inhibition .
  • Molecular dynamics (MD) simulations : Model binding kinetics with target receptors (e.g., 100 ns trajectories in GROMACS) .

Q. Validation :

  • Compare computational predictions with experimental data (e.g., microsomal stability assays) .

Q. What strategies mitigate synthetic challenges in scaling up this compound production?

  • Catalyst optimization : Transition from Pd-based catalysts to cheaper alternatives (e.g., Ni or Cu) for cross-coupling steps .
  • Flow chemistry : Improve heat/mass transfer and reduce side reactions in continuous reactors.
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .

Q. Quality control :

  • Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.